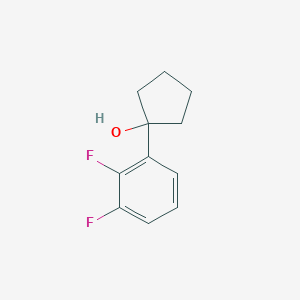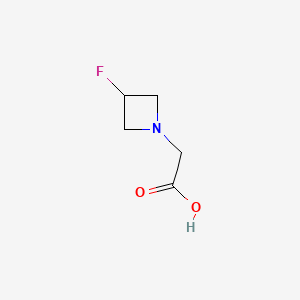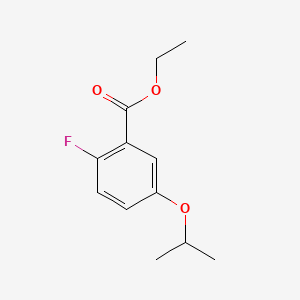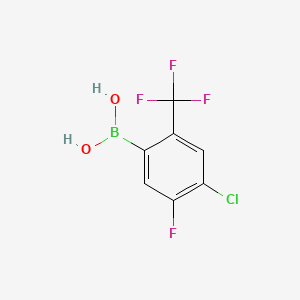![molecular formula C12H8O2 B14022921 2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
2,3-Dihydro-naphto[1,8-bc]pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-naphto[1,8-bc]pyran-2-one is a polycyclic compound that belongs to the class of naphthopyrans This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be achieved through various methods. One of the efficient synthetic routes involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is advantageous due to its regioselectivity and mild reaction conditions. Another approach involves the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles and annulation with sulfoxonium ylides . This step-economic reaction proceeds efficiently under mild and redox-neutral conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The use of transition metal catalysts, such as rhodium complexes, plays a crucial role in the efficient and scalable production of this compound. The process is optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dihydro-naphto[1,8-bc]pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for the reduction of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives.
科学的研究の応用
2,3-Dihydro-naphto[1,8-bc]pyran-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and is used in the study of reaction mechanisms and catalysis.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the modulation of cell signaling pathways and induction of apoptosis.
類似化合物との比較
2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be compared with other similar compounds, such as:
Naphtho[1,8-bc]pyran: Lacks the dihydro functionality and may exhibit different reactivity and biological activities.
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with different chemical properties and applications.
Naphtho[1,2-b]benzofuran: Another polycyclic compound with a fused benzofuran ring, used in different research and industrial applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which enable its use in a wide range of scientific and industrial applications.
特性
分子式 |
C12H8O2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-one |
InChI |
InChI=1S/C12H8O2/c13-11-7-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6H,7H2 |
InChIキー |
MDIMZDZDDYRIBH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC3=C2C(=CC=C3)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)






![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)





